molecular formula C13H13NO3 B1296912 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 3197-25-9

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1296912
CAS No.: 3197-25-9
M. Wt: 231.25 g/mol
InChI Key: DPATUMDQWSJANG-UHFFFAOYSA-N
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Description

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Scientific Research Applications

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain esterases and lipases, which are enzymes involved in the hydrolysis of ester bonds . The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain fungal cells, derivatives of this compound have been shown to inhibit growth and induce apoptosis . This suggests that this compound can affect cellular viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting esterases and lipases . The compound binds to the active site of these enzymes, leading to a conformational change that inhibits their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes . At higher doses, it may cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and lipases, influencing metabolic flux and metabolite levels . The compound’s metabolism may lead to the formation of various metabolites, which can further interact with cellular components and affect overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within the cell can affect its interactions with target enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the oxopentyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where phthalic anhydride reacts with an amine in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the isoindole core. The oxopentyl group can then be introduced through a subsequent alkylation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindole core and oxopentyl group combination make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

2-(4-oxopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(15)5-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPATUMDQWSJANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284708
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
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Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-25-9
Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3197-25-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 38564
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Record name 3197-25-9
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Record name 2-(4-Oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-oxopentyl)
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Synthesis routes and methods

Procedure details

24.59 g (132.8 mmol) of potassium phthalimide are added to a solution of 14.3 ml (124.4 mmol) of 5-chloro-2-pentanone in 100 ml of DMF and the mixture is left to stir at room temperature for 3 h and at 60° C. for 30 h. After filtering, the filtrate is partitioned between water and dichloromethane. The phases are separated and the organic phase is washed successively with water, twice with an 0.2N solution of NaOH and water and then dried over sodium sulfate. After filtering, the solvent is removed in vacuo and the residue is chromatographed through silica gel using heptane/ethyl acetate=6/4. 9.8 g (34%) of (14.1) are obtained after concentrating the product fractions.
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

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